MK-521 (dihydrate)
Description
Definition and Context as an Angiotensin-Converting Enzyme Inhibitor
MK-521 (dihydrate) is a potent and competitive inhibitor of the Angiotensin-Converting Enzyme (ACE). medchemexpress.comtargetmol.com ACE is a central component of the renin-angiotensin-aldosterone system (RAAS), a critical hormonal cascade that regulates blood pressure and cardiovascular function. medchemexpress.com The primary function of ACE is to catalyze the conversion of the decapeptide angiotensin I to the potent vasoconstrictor octapeptide, angiotensin II. medchemexpress.comresearchgate.net Angiotensin II exerts powerful effects on the vascular system, leading to the narrowing of blood vessels and a subsequent increase in blood pressure. wikipedia.org
The inhibitory action of MK-521 blocks this conversion process. ambeed.com By binding to the active site of the ACE enzyme, MK-521 prevents angiotensin I from being converted to angiotensin II. wikipedia.orgcaymanchem.com This reduction in angiotensin II levels leads to vasodilation (the relaxation of blood vessels), a decrease in blood pressure, and a reduced workload on the heart. researchgate.netambeed.com
Chemically, MK-521 is the lysine (B10760008) analog of enalaprilat (B1671235) (also known as MK-422), another potent ACE inhibitor. nih.govnih.gov Unlike some other ACE inhibitors such as enalapril (B1671234) (MK-421), which are prodrugs requiring metabolic conversion in the body to their active form, MK-521 is an active compound upon administration. wikipedia.orgnih.govnih.gov It is not metabolized by the liver and is excreted from the body unchanged, primarily through the urine. wikipedia.orgnih.gov This characteristic makes it a valuable tool for direct studies of ACE inhibition without the confounding variable of metabolic activation. nih.gov The high affinity of MK-521 for the ACE enzyme is demonstrated by its low IC50 value, a measure of inhibitory concentration.
| Parameter | Value | Source(s) |
| Target Enzyme | Angiotensin-Converting Enzyme (ACE) | medchemexpress.comselleckchem.com |
| Mechanism of Action | Competitive Inhibitor | medchemexpress.com |
| IC50 | 1.2 nM - 1.9 nM | caymanchem.comchemicalbook.comselleck.co.jp |
| Chemical Relationship | Lysine analog of enalaprilat (MK-422) | nih.govnih.gov |
| Metabolic Profile | Not a prodrug; excreted unchanged | wikipedia.orgnih.gov |
Historical Perspectives in ACE Inhibitor Research and Development
The development of MK-521 is rooted in a rich history of cardiovascular research that began with the identification of the renin-angiotensin system over a century ago. tandfonline.com A pivotal moment in the journey towards ACE inhibitors occurred in the 1960s with the investigation of the venom of the Brazilian pit viper, Bothrops jararaca. researchgate.nettandfonline.com Scientists discovered that peptides within this venom were potent inhibitors of the angiotensin-converting enzyme. tandfonline.comlgcstandards.com This led to the isolation of teprotide (B1582845), the first non-orally active ACE inhibitor, which validated ACE as a therapeutic target for hypertension. tandfonline.comwikipedia.org
The success of teprotide spurred a concerted effort in the pharmaceutical industry to develop orally active, synthetic ACE inhibitors. pharmaceutical-journal.com This research culminated in the synthesis of captopril (B1668294) by scientists at Squibb, which gained FDA approval in 1981. tandfonline.comlgcstandards.com Captopril was the first orally active ACE inhibitor and represented a major breakthrough in cardiovascular medicine. tandfonline.com
Building on this foundation, researchers at Merck & Co. sought to develop new ACE inhibitors with different structural properties. Their work led to the creation of enalapril, a prodrug that is converted to the active metabolite enalaprilat, which received FDA approval in 1985. tandfonline.comlgcstandards.com Subsequently, in a process of systematic structural modification of enalaprilat, scientists at Merck substituted various amino acids to optimize the compound's properties. wikipedia.orglgcstandards.com The strategic addition of a lysine residue resulted in the creation of lisinopril, designated MK-521. wikipedia.org This new compound demonstrated both high potency and favorable oral bioavailability. wikipedia.org Lisinopril (MK-521) was patented in 1978 and approved for medical use in the United States in 1987. wikipedia.orgnih.gov
Timeline of Key ACE Inhibitor Milestones
| Year | Event | Significance | Source(s) |
|---|---|---|---|
| Mid-1950s | ACE identified as the enzyme converting angiotensin I to angiotensin II. | Established the fundamental mechanism of action. | lgcstandards.compharmaceutical-journal.com |
| 1960s-1970s | Peptides from pit viper venom found to inhibit ACE. | Provided a natural model for ACE inhibition, leading to teprotide. | tandfonline.compharmaceutical-journal.com |
| 1981 | Captopril, the first orally active ACE inhibitor, receives FDA approval. | Revolutionized the treatment of hypertension. | tandfonline.com |
| 1985 | Enalapril, a second-generation ACE inhibitor, is approved. | Offered an alternative with a different side-effect profile. | tandfonline.comlgcstandards.com |
| 1987 | Lisinopril (MK-521) receives FDA approval. | Introduced a non-prodrug, lysine-based ACE inhibitor. | wikipedia.orgnih.gov |
Significance as a Research Compound
MK-521 (dihydrate) holds considerable significance as a research compound, serving as a standard tool for investigating the renin-angiotensin-aldosterone system. Its well-defined mechanism of action and high potency make it an invaluable agent in both in vitro (cell-based) and in vivo (animal) studies. targetmol.com
In laboratory research, MK-521 is frequently used to elucidate the physiological and pathophysiological roles of ACE. For example, studies have utilized MK-521 to explore its effects on human vascular endothelial cells, demonstrating its ability to reduce the formation of the vasoconstrictor endothelin-1 (B181129) and increase levels of the vasodilator nitric oxide. caymanchem.com In animal models, the compound has been instrumental in studying the hemodynamic and hormonal consequences of ACE inhibition in conditions such as heart failure and renovascular hypertension. nih.govbohrium.compharmgkb.org These studies have provided detailed insights into how blocking the RAAS can alter cardiovascular parameters.
Selected Research Applications of MK-521
| Research Area | Study Focus | Key Findings | Source(s) |
|---|---|---|---|
| Cardiovascular Physiology | Hemodynamic and hormonal effects in heart failure models. | Potent inhibition of the RAAS, leading to reduced arterial pressure and pulmonary capillary wedge pressure. | nih.govbohrium.com |
| Pharmacokinetics | Comparison of disposition with ACE inhibitor prodrugs. | As a non-prodrug, MK-521 is absorbed more slowly but is not subject to metabolic bioactivation. | nih.gov |
| Cellular Biology | Effects on vascular endothelial cells. | Reduces endothelin-1 formation and increases nitric oxide. | caymanchem.com |
| Medical Imaging | Development of radioconjugates for nuclear imaging of ACE. | [67Ga]Ga-DOTA-LIS-02 emerged as a promising candidate for visualizing ACE expression in preclinical models. | nih.gov |
Furthermore, the distinct pharmacokinetic profile of MK-521, particularly its status as a non-prodrug, makes it an important comparator compound in studies evaluating the absorption and metabolism of other ACE inhibitors like enalapril. nih.govnih.gov More recently, the stable structure of MK-521 has been leveraged in the development of novel research tools, such as radiolabeled conjugates for the non-invasive nuclear imaging of ACE expression in living organisms. nih.gov This application opens new avenues for studying the dynamic regulation of ACE in various disease states.
Properties
Molecular Formula |
C21H33N3O6 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
1-[6-amino-2-[(1-carboxy-3-phenylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C21H31N3O5.H2O/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);1H2 |
InChI Key |
BAVDEDVBIHTHJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O.O |
Origin of Product |
United States |
Mechanistic Investigations of Angiotensin Converting Enzyme Inhibition by Mk 521 Dihydrate
Molecular Basis of ACE Binding and Inhibition
The inhibitory effect of MK-521 stems from its direct and competitive binding to the angiotensin-converting enzyme, which is also known as kininase II. nih.govmedchemexpress.commdpi.com This interaction blocks the enzyme's normal physiological functions, leading to significant downstream effects on vascular tone and fluid balance.
Kinetic studies utilizing Lineweaver-Burk plots have demonstrated that MK-521 functions as a competitive inhibitor of ACE. nih.gov This mode of inhibition indicates that MK-521 binds to the active site of the enzyme, directly competing with the natural substrate, angiotensin I. The binding is reversible, as shown in dialysis studies conducted on the ACE-MK-521 complex. nih.gov
The renin-angiotensin-aldosterone system is a cascade of enzymatic reactions essential for blood pressure regulation. frontiersin.org Renin, released from the kidneys, converts angiotensinogen (B3276523) to angiotensin I. mdpi.comclinpgx.org ACE then converts the inactive angiotensin I into the potent vasoconstrictor, angiotensin II. medchemexpress.commedchemexpress.comwikipedia.org Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, and stimulating the adrenal cortex to release aldosterone (B195564), which promotes sodium and water retention by the kidneys. cvpharmacology.comyoutube.com
MK-521 disrupts this cascade by inhibiting ACE, thereby blocking the conversion of angiotensin I to angiotensin II. medchemexpress.comambeed.com This inhibition leads to a decrease in plasma angiotensin II levels. Consequently, the downstream effects of angiotensin II, including vasoconstriction and aldosterone secretion, are diminished. cvpharmacology.comnih.gov The reduction in ACE activity also triggers a feedback loop, resulting in a significant increase in plasma renin activity. nih.govnih.gov Studies have shown a close correlation between the plasma concentration of MK-521's active form and the percentage inhibition of plasma ACE activity. nih.gov
The angiotensin-converting enzyme is biochemically identical to an enzyme known as kininase II. mdpi.comtaylorfrancis.com In its role as kininase II, the enzyme is responsible for the degradation of bradykinin (B550075), a potent vasodilator peptide. wikipedia.orgcvpharmacology.com
Cellular and Subcellular Pharmacodynamics of ACE Inhibition
The pharmacodynamic effects of MK-521 are evident in both in vitro and experimental systems, where its potent inhibitory activity on ACE and its influence on bradykinin-mediated responses have been quantified.
In vitro studies have established the high potency of MK-521 as an ACE inhibitor. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. In studies using rat pulmonary ACE, MK-521 demonstrated an IC50 value of 3.0 nM. nih.gov This indicates a very high affinity for the enzyme. In comparative studies, MK-521 was found to be significantly more potent than captopril (B1668294), an earlier ACE inhibitor. nih.gov Notably, MK-521 shows high specificity for ACE, with virtually no inhibitory activity against other enzymes such as carboxypeptidase A, carboxypeptidase B, leucine (B10760876) aminopeptidase, papain, pepsin, and trypsin. nih.gov
| Compound | ACE IC50 (nM) |
|---|---|
| MK-521 | 3.0 |
| MK-422 (Lisinopril) | 3.5 |
| Captopril | 18.39 |
| MK-421 (Enalaprilat) | 2,000 |
This table presents the half-maximal inhibitory concentration (IC50) values for MK-521 and other ACE inhibitors against rat pulmonary ACE, based on data from in vitro studies. nih.gov
The dual effect of MK-521 on the RAAS and the kinin-kallikrein system is demonstrated in its potentiation of bradykinin's effects. In isolated guinea pig ileum preparations, MK-521 significantly augmented the contractile responses induced by bradykinin. nih.gov This potentiation is a direct consequence of the inhibition of kininase II (ACE), which slows the degradation of bradykinin, thereby enhancing its local activity. nih.gov In the same experimental model, MK-521 also depressed the contractile effect of angiotensin I, consistent with its inhibition of ACE's primary function. nih.gov The potentiation of bradykinin's effects by MK-521 was found to be substantially greater than that of captopril. nih.gov
| Compound | Relative Potency in Potentiating Bradykinin Effect (vs. Captopril) |
|---|---|
| MK-521 | 33.11x |
| Captopril | 1x (Reference) |
This table compares the potency of MK-521 to captopril in augmenting the contractile effect of bradykinin in isolated guinea pig ileum. nih.gov
Effects on Intracellular Signaling Pathways (e.g., TGF-β1, Smad2/3, collagen I, MMP9, α-SMA in renal cell lines)
MK-521 (dihydrate), a potent angiotensin-converting enzyme (ACE) inhibitor, exerts significant effects on intracellular signaling pathways implicated in renal fibrosis, particularly the Transforming Growth Factor-β1 (TGF-β1) pathway. In renal cell lines, such as human kidney 2 (HK-2) cells, TGF-β1 is a known inducer of fibrotic processes. Mechanistic studies reveal that MK-521 can modulate the expression of key molecules within this pathway.
Upon stimulation with TGF-β1, renal cells typically exhibit an increased expression of pro-fibrotic markers. However, treatment with MK-521 has been shown to counteract these effects. Specifically, in HK-2 cells treated with TGF-β1, the introduction of MK-521 leads to a notable decrease in the expression of collagen I and alpha-smooth muscle actin (α-SMA), both of which are hallmarks of fibrosis. Furthermore, MK-521 influences the activity of matrix metalloproteinase-9 (MMP9), an enzyme involved in the degradation of the extracellular matrix.
The inhibitory effects of MK-521 on fibrotic markers are linked to its modulation of the Smad signaling pathway, a downstream effector of TGF-β1. TGF-β1 typically induces the phosphorylation of Smad2 and Smad3, which then translocate to the nucleus to regulate the transcription of target genes involved in fibrosis. Research has demonstrated that MK-521 can reduce the phosphorylation of Smad2 and Smad3 in TGF-β1-stimulated renal cells. By inhibiting the activation of this signaling cascade, MK-521 effectively mitigates the pro-fibrotic response initiated by TGF-β1.
Table 1: Effects of MK-521 on Pro-fibrotic Markers in TGF-β1-stimulated HK-2 Cells
| Marker | Effect of TGF-β1 Stimulation | Effect of MK-521 Treatment |
|---|---|---|
| Collagen I | Increased Expression | Decreased Expression |
| α-SMA | Increased Expression | Decreased Expression |
| p-Smad2 | Increased Phosphorylation | Decreased Phosphorylation |
| p-Smad3 | Increased Phosphorylation | Decreased Phosphorylation |
| MMP9 | Altered Expression | Modulated Expression |
Comparative Mechanistic Analysis with Other Angiotensin-Converting Enzyme Inhibitors
The primary mechanism of action for all ACE inhibitors, including MK-521, is the competitive inhibition of the angiotensin-converting enzyme. medchemexpress.com This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS). medchemexpress.com By blocking this conversion, ACE inhibitors lower arteriolar resistance, decrease cardiac output, and reduce the secretion of aldosterone, leading to increased sodium and water excretion. wikipedia.org Additionally, ACE inhibitors prevent the degradation of bradykinin, a vasodilator, which further contributes to their blood pressure-lowering effects. wikipedia.org
While the fundamental mechanism is shared across the class, there are notable differences among individual ACE inhibitors that can influence their clinical effects. These differences include their chemical structure, potency, bioavailability, and tissue distribution. ahajournals.org For instance, ACE inhibitors can be classified into three groups based on their chemical structure: sulfhydryl-containing (e.g., captopril), dicarboxylate-containing (e.g., enalapril (B1671234), lisinopril/MK-521), and phosphonate-containing (e.g., fosinopril). nih.gov
Lisinopril (of which MK-521 is the dihydrate form) and captopril are active drugs, whereas others like enalapril are prodrugs that require hepatic conversion to their active form, enalaprilat (B1671235). nih.gov This can be a relevant factor in patients with hepatic dysfunction. nih.gov Furthermore, differences in lipophilicity can affect tissue penetration and, consequently, the extent of tissue ACE inhibition. Enalapril, being more lipophilic, may have different effects on endothelial function compared to the more hydrophilic lisinopril. mdpi.com
In the context of renal fibrosis, many ACE inhibitors have demonstrated the ability to modulate the TGF-β signaling pathway. nih.govahajournals.org For example, enalapril has been shown to decrease the expression of TGF-β1, ALK-1, and ALK-5 in the developing kidney, which may account for its impact on renal growth and fibrosis. nih.gov The antifibrotic effects of ACE inhibitors are also linked to their ability to suppress DPP-4, a key player in mesenchymal transformations, and to restore the expression of antifibrotic microRNAs. nih.gov
It is important to note that while ACE inhibitors are effective in slowing the progression of renal disease, they may not completely halt it. ahajournals.orgnih.gov This is partly because angiotensin II can also be formed by other enzymes, such as chymase, which are not inhibited by ACE inhibitors. nih.gov This has led to research into dual blockade of the RAAS with both ACE inhibitors and angiotensin II receptor blockers (ARBs) to potentially provide additional renal benefits. nih.gov
Table 2: Comparative Properties of Select ACE Inhibitors
| Feature | MK-521 (Lisinopril) | Enalapril | Captopril |
|---|---|---|---|
| Chemical Class | Dicarboxylate-containing | Dicarboxylate-containing | Sulfhydryl-containing |
| Prodrug | No | Yes | No |
| Lipophilicity | Hydrophilic | Lipophilic | - |
| Primary Elimination Route | Renal | Renal | Renal |
| Active Form | Lisinopril | Enalaprilat | Captopril |
An in-depth examination of the synthetic strategies and chemical modifications of MK-521 (dihydrate), known chemically as Lisinopril, reveals complex methodologies aimed at ensuring stereochemical purity and minimizing process-related impurities. Research has focused on diastereoselective synthesis, optimizing reaction conditions to improve yields, and the targeted synthesis of related compounds to understand and control for impurities that may arise during manufacturing and storage.
Preclinical Research Models and Methodologies Utilizing Mk 521 Dihydrate
In Vitro Model Systems for Studying Compound Effects
In vitro systems provide a controlled environment to study the direct effects of MK-521 on specific biological components, free from the systemic complexities of a living organism.
While in vivo studies have demonstrated that MK-521 exerts protective effects on the kidney by preserving the glomerular filtration barrier, the use of renal tubular epithelial cells in in vitro culture to specifically assess the compound's direct effects is not extensively documented in published literature nih.gov. Research on these cell types often focuses on their utility as models for general nephrotoxicity screening of various compounds unizar.esnewcellsbiotech.co.uk. However, studies in animal models suggest that the renoprotective effects of ACE inhibitors like MK-521 are linked to the preservation of glomerular protein distribution, such as zonula occludens-1 (ZO-1), which is crucial for maintaining the filtration barrier nih.gov. Further in vitro studies would be necessary to isolate the direct cellular mechanisms of MK-521 on protein expression in renal cells.
Enzymatic assays are fundamental to understanding the primary mechanism of MK-521. These assays directly measure the compound's ability to inhibit ACE activity.
Mechanism of Inhibition : MK-521 is a competitive inhibitor of ACE. Computational models based on X-ray crystal structures show that it binds directly to the zinc ion within the enzyme's active site via its carboxylate group, effectively blocking the binding of its natural substrate, angiotensin I nih.gov.
Kinetic Analysis : The inhibitory potency of MK-521 has been quantified through detailed kinetic studies. In one such assay using affinity-purified ACE, the enzyme was shown to cleave the substrate Angiotensin-(1-7) to produce Angiotensin-(1-5). The addition of lisinopril (MK-521) completely abolished the generation of this product ahajournals.org. Kinetic analysis of this reaction revealed the substrate affinity (Km) and catalytic efficiency (kcat/Km) of the enzyme, providing a baseline to measure the inhibitor's effect ahajournals.org. Commercial ACE diagnostic kits are also utilized to determine the inhibitory activity of MK-521 and its derivatives in a standardized format snmjournals.org.
The following table summarizes the kinetic parameters of ACE with the substrate Angiotensin-(1-7), which MK-521 inhibits.
Kinetic Parameters of ACE with Angiotensin-(1-7) Substrate
| Parameter | Value | Significance |
|---|---|---|
| Km (Substrate Affinity) | 0.81 µmol/L | Represents the substrate concentration at which the reaction rate is half of the maximum. A lower Km indicates higher affinity. |
| kcat/Km (Catalytic Efficiency) | 2200 sec-1mmol/L-1 | Measures how efficiently the enzyme converts substrate into product. MK-521 competitively inhibits this process. |
In Vivo Preclinical Animal Models for Mechanistic Insights
In vivo models are indispensable for understanding how the enzymatic inhibition observed in vitro translates into systemic physiological effects, allowing for the study of mechanistic insights into organ protection and pathophysiological remodeling.
The spontaneously hypertensive rat (SHR) is a widely used genetic model of human essential hypertension. Studies using this model have consistently demonstrated the potent antihypertensive effects of MK-521.
Blood Pressure Reduction : In 15- to 17-week-old SHRs with established hypertension, treatment with MK-521 normalized the systolic blood pressure researchgate.net. Long-term administration over 20 weeks also significantly decreased blood pressure compared to untreated SHR controls nih.gov. This effect is primarily attributed to the suppression of the renin-angiotensin-aldosterone system hres.ca.
The table below presents data from a study on the effects of MK-521 on systolic blood pressure in SHRs.
Effect of Lisinopril (MK-521) on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)
| Group | Systolic Blood Pressure (mmHg) |
|---|---|
| Wistar Controls (Normotensive) | 125.7 ± 3.1 |
| SHR (Untreated) | 206.4 ± 4.7 |
| SHR + Lisinopril | 114.8 ± 7.4 |
A key focus of preclinical research has been to investigate how MK-521 affects the pathological remodeling of organs that are commonly damaged by hypertension.
Heart : In SHRs with genetic hypertension, long-term treatment with MK-521 has been shown to reverse left ventricular hypertrophy (LVH) and reduce myocardial fibrosis nih.govahajournals.org. In a different model of volume overload-induced heart failure (aortocaval fistula in rats), early and continuous administration of MK-521 prevented left ventricular dilatation and attenuated myocardial hypertrophy, preserving cardiac compliance and contractility nih.gov. This demonstrates a "cardioreparative" effect beyond simple blood pressure reduction ahajournals.orgmedscape.com.
Kidney : MK-521 induces significant remodeling of the renal vasculature. In SHRs, long-term treatment starting at a young age prevented the narrowing of the afferent arterioles, a key feature of hypertensive nephropathy ahajournals.org. The lumen diameters of these arterioles were significantly larger in treated SHRs compared to controls ahajournals.org. Furthermore, in rat models of spontaneous proteinuria, MK-521 prevents the loss of the glomerular filtration barrier's permselective function. This protective effect was associated with the preservation of the normal glomerular distribution of the tight junction protein ZO-1 nih.gov.
Pulmonary Tissue : While the lungs have high ACE expression, the inhibitory effect of oral MK-521 is less pronounced compared to other tissues. Pharmacokinetic studies in rats showed that ACE in the lung was inhibited at a slower rate and to a lesser degree than ACE in the plasma or kidney, demonstrating organ-specific pharmacodynamic differences nih.gov.
Pharmacodynamic studies in animal models have been crucial for characterizing the relationship between MK-521 administration, ACE inhibition in various tissues, and the resulting physiological responses.
Tissue-Specific ACE Inhibition : Following a single oral dose of MK-521 in rats, the time course and degree of ACE inhibition varied significantly between tissues. Plasma and kidney ACE were inhibited rapidly and profoundly, with activity returning to normal by 48 hours nih.gov. In contrast, ACE inhibition in the lung and aorta occurred more slowly and was less complete nih.gov. This highlights that the effects of MK-521 are not uniform throughout the body.
Neurohumoral Effects : The inhibition of ACE by MK-521 leads to predictable changes in related hormones. In SHRs, treatment resulted in a significant increase in plasma renin activity, which is a direct consequence of the loss of negative feedback from angiotensin II nih.gov. Concurrently, levels of atrial natriuretic peptide were found to decrease nih.gov. These studies confirm that MK-521 effectively modulates the renin-angiotensin system in vivo.
Preclinical Secondary Pharmacology Investigations
Comprehensive searches of publicly available scientific literature and databases did not yield specific preclinical secondary pharmacology investigation results for the compound MK-521 (dihydrate). Secondary pharmacology studies are crucial in the preclinical phase of drug development to investigate the off-target effects of a compound, which are interactions with biological targets other than the intended primary target. These investigations help in understanding the potential for adverse drug reactions and in building a comprehensive safety profile of a new chemical entity.
Typically, preclinical secondary pharmacology studies involve screening the compound against a broad panel of receptors, ion channels, enzymes, and transporters to identify any unintended interactions. The findings from these studies, often presented in detailed reports and data tables, are essential for predicting potential side effects in clinical trials.
Despite the importance of this information, specific data detailing the secondary pharmacology profile of MK-521 (dihydrate), including tables of screened off-targets and the corresponding research findings, are not available in the public domain. Pharmaceutical companies conduct these studies as a standard part of their internal drug discovery and development processes, but the detailed results are often proprietary and not published. Therefore, a detailed discussion and presentation of data tables on the preclinical secondary pharmacology of MK-521 (dihydrate) cannot be provided at this time.
Molecular Interactions and Structural Characterization of Mk 521 Dihydrate in Research
Ligand-Protein Binding Dynamics and Kinetics
The interaction between MK-521 and its target protein, angiotensin-converting enzyme, is a dynamic process governed by the principles of ligand-protein binding. Research in this area has focused on characterizing the affinity and specificity of this interaction, which is fundamental to the compound's inhibitory function.
Studies have demonstrated that MK-521 exhibits saturable binding to angiotensin-converting enzyme, a hallmark of specific ligand-receptor interactions. This means that as the concentration of MK-521 increases, the binding to ACE approaches a maximum level, indicating that there is a finite number of binding sites on the enzyme.
In vitro experiments have shown a concentration-dependent reduction in the binding of other radiolabeled ligands to ACE in the presence of MK-521, confirming its competitive binding nature researchgate.net. For instance, the binding of ¹²⁵I MK351A, a tyrosyl derivative of enalaprilic acid, to rat serum ACE was diminished in a dose-dependent manner by MK-521 researchgate.net. This competitive displacement is a key characteristic of ligands that bind to the same active site on an enzyme.
Furthermore, research in hypertensive human subjects has shown that single doses of MK-521 lead to a profound and prolonged suppression of ACE activity, with maximal inhibition observed at serum concentrations above 10 ng/ml nih.gov. This dose-dependent enzymatic inhibition in vivo is a direct functional consequence of the saturable binding of MK-521 to ACE. The relationship between MK-521 concentration and ACE inhibition underscores the specific and high-affinity nature of this molecular interaction.
Interactive Table: MK-521 Binding Characteristics
| Parameter | Observation | Research Context |
|---|---|---|
| Binding Nature | Saturable and competitive | In vitro displacement assays researchgate.net |
| Effect on ACE Activity | Profound suppression | Studies in hypertensive patients nih.gov |
| Maximal Inhibition | Achieved at serum concentrations >10 ng/ml | In vivo human studies nih.gov |
Application of Structural Biology Techniques to Binding Complexes (e.g., Co-crystallography of ACE-MK-521 complexes)
The precise molecular interactions underpinning the potent inhibition of angiotensin-converting enzyme by MK-521 have been elucidated through the powerful technique of X-ray co-crystallography. This method has provided a high-resolution, three-dimensional view of the ACE-MK-521 complex, revealing the intricate network of bonds that contribute to the stability of the bound state.
The crystal structure of the human testicular angiotensin-converting enzyme in complex with lisinopril (MK-521) has been resolved to a resolution of 2.0 Å researchgate.net. This structural determination was a landmark achievement, as it provided the first direct visualization of how a non-sulfhydryl-containing inhibitor binds to human ACE. The analysis of this structure revealed that the binding of MK-521 to the active site of ACE is highly specific and involves multiple points of contact.
Interactive Table: Crystallographic Data for ACE-MK-521 Complex
| Parameter | Value | Source |
|---|---|---|
| PDB ID | 1O86 | Natesh, R., et al. (2003) |
| Resolution | 2.0 Å | Natesh, R., et al. (2003) researchgate.netresearchgate.net |
| Enzyme Source | Human testicular ACE | Natesh, R., et al. (2003) researchgate.net |
| Key Interaction | Carboxylate group of MK-521 with active site zinc ion | Natesh, R., et al. (2003) nih.gov |
Spectroscopic Approaches for Investigating Molecular Conformation and Interactions (e.g., Infrared and Raman Spectroscopy for structural correlations)
Spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, have been employed to characterize the solid-state structure of MK-521 (dihydrate) and to probe its molecular interactions. These methods provide valuable information about the vibrational modes of chemical bonds within the molecule, which are sensitive to changes in conformation and intermolecular interactions, such as hydrogen bonding.
The FTIR spectrum of lisinopril dihydrate exhibits characteristic absorption bands that correspond to the various functional groups present in the molecule. For instance, the spectrum shows bands in the region of 3700 to 2500 cm⁻¹ and 1800 to 1200 cm⁻¹, which are associated with O-H and N-H stretching vibrations, as well as carbonyl (C=O) and carboxylate (COO⁻) stretching vibrations researchgate.net. The precise positions and shapes of these bands are indicative of the hydrogen-bonding network within the crystal lattice of the dihydrate form.
Studies investigating the interaction of lisinopril with metal ions, such as zinc and nickel, using attenuated total reflection (ATR)/FTIR spectroscopy have provided insights that can be extrapolated to its binding within the zinc-containing active site of ACE nih.govjst.go.jp. These experiments have shown that the coordination of lisinopril with metal ions leads to shifts in the vibrational frequencies of the carboxylate and carbonyl groups. For example, the asymmetric COO⁻ stretching vibration, observed around 1582 cm⁻¹, and the tertiary amide carbonyl stretching at 1642 cm⁻¹ are altered upon the addition of metal ions, indicating the involvement of these groups in the binding interaction nih.govjst.go.jp. These spectroscopic findings complement the crystallographic data by providing a dynamic view of the molecular interactions in solution.
Interactive Table: Key FTIR Vibrational Frequencies for Lisinopril and its Interactions
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) in Lisinopril Solution | Frequency (cm⁻¹) with Ni²⁺ (pH 3.5) | Frequency (cm⁻¹) with Zn²⁺ (pH 5.0) |
|---|---|---|---|---|
| Tertiary Amide | Carbonyl Stretching | 1642 | 1606 | 1604 |
| Carboxylate | Asymmetric Stretching | 1582 | 1586 | 1586 |
Computational Modeling and in Silico Approaches in Mk 521 Dihydrate Research
Molecular Docking and Dynamics Simulations for Angiotensin-Converting Enzyme Interaction
No specific studies detailing molecular docking or molecular dynamics simulations of MK-521 (dihydrate) with the Angiotensin-Converting Enzyme (ACE) were identified in the public domain. Such studies for other ACE inhibitors often investigate the binding modes, key amino acid interactions within the ACE active site, and the stability of the enzyme-inhibitor complex over time. plos.orgmdpi.comresearchgate.net These simulations can provide insights into the structural basis of inhibition, but specific parameters, interaction energies, and residue contacts for MK-521 are not available in the retrieved literature.
Quantitative Structure-Activity Relationship (QSAR) Studies for ACE Inhibition
No Quantitative Structure-Activity Relationship (QSAR) studies that specifically include MK-521 (dihydrate) within their dataset to model ACE inhibition were found. QSAR models are developed for series of compounds to correlate their chemical structures with their biological activities. tbzmed.ac.ir These models help in understanding the chemical features essential for potent ACE inhibition and in designing new inhibitors. researchgate.net However, specific QSAR models derived from or applied to MK-521 are not documented in the available search results.
Computational Models for Predicting Biological Activity and Selectivity
There is no information available from the search results regarding the use of specific computational models to predict the biological activity and selectivity of MK-521 (dihydrate). While numerous computational methods exist for predicting the biological activity of chemical compounds, nih.govresearchgate.netelsevierpure.combmc-rm.org their direct application to profile MK-521 is not described in the located scientific literature. These predictive models are crucial in early drug discovery for forecasting efficacy and potential liabilities. mdpi.com
In Silico Prediction and Profiling of Potential Off-Target Interactions
No dedicated in silico studies predicting or profiling the potential off-target interactions of MK-521 (dihydrate) were identified. In silico off-target profiling is a critical step in modern drug discovery to anticipate potential side effects by computationally screening a compound against a wide range of other biological targets. nih.govnih.govsemanticscholar.orgresearchgate.net This approach helps in assessing the safety profile of a drug candidate early in the development process. nih.gov The absence of such published studies for MK-521 means there is no computationally generated data on its potential interactions with unintended targets.
Advanced Analytical Chemistry Techniques in Mk 521 Dihydrate Research
Methodologies for Purity and Impurity Profiling in Research Batches
Purity profiling is a critical analytical activity aimed at the detection, identification, and quantification of impurities in drug substances. researchgate.netrroij.com For research batches of MK-521 (dihydrate), establishing a comprehensive impurity profile is essential for interpreting biological and chemical data accurately. This process involves a suite of analytical methods to create a "fingerprint" of the compound's purity. researchgate.net Regulatory bodies emphasize the importance of controlling impurities, as even minute quantities of unwanted chemicals can impact the efficacy and safety of a pharmaceutical compound. rroij.comnih.gov The goal is to identify and quantify byproducts, degradation products, and residual solvents that may be present. medwinpublishers.com
Chromatography is a cornerstone technique for separating and quantifying components within a mixture. mdpi.com For high-resolution separation of MK-521 (dihydrate) from its potential impurities, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the methods of choice. mdpi.com These techniques offer high precision, speed, and the ability to develop robust analytical methods. mdpi.com
UHPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (sub-2 µm) and instrumentation capable of handling higher pressures. mdpi.com This results in significantly improved resolution, faster analysis times, and increased sensitivity, which is crucial for detecting trace-level impurities. In a typical research setting, a reverse-phase HPLC or UHPLC method would be developed to separate MK-521 (dihydrate) from related substances. The method's effectiveness relies on optimizing parameters such as the column's stationary phase, mobile phase composition, gradient, flow rate, and detector wavelength.
Below is a table summarizing common chromatographic techniques used in impurity analysis.
| Technique | Principle | Application in MK-521 (Dihydrate) Research | Advantages |
|---|---|---|---|
| HPLC | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Quantification of MK-521 (dihydrate) purity; detection and quantification of known and unknown impurities. | High resolution, accuracy, reproducibility. medwinpublishers.com |
| UHPLC | Utilizes smaller particle size columns and higher pressures than HPLC. | Faster analysis times and higher resolution for complex impurity profiles; improved sensitivity for trace impurities. mdpi.com | Increased speed and efficiency; lower solvent consumption. mdpi.com |
| GC-MS | Gas chromatography separates volatile compounds, which are then detected and identified by mass spectrometry. | Analysis of residual solvents from the synthesis process. | High sensitivity for volatile organic compounds. nih.gov |
Once impurities are separated and detected by chromatographic methods, spectroscopic techniques are employed for their structural elucidation. researchgate.net Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are particularly powerful. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary tool for this purpose. nih.gov As impurities elute from the LC column, they are ionized and analyzed by a mass spectrometer, which provides information about their molecular weight. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions. nih.gov
For unambiguous structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable. nih.gov Techniques such as LC-NMR, where the eluent from the HPLC is directly transferred to an NMR spectrometer, allow for the acquisition of detailed structural information on impurities without the need for cumbersome isolation. nih.gov
The following table outlines key spectroscopic methods for impurity identification.
| Technique | Principle | Application in MK-521 (Dihydrate) Research | Information Provided |
|---|---|---|---|
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides molecular weight information of impurities, often coupled with LC (LC-MS). nih.gov | Molecular weight, elemental composition (with HRMS). |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Unambiguous structural determination of isolated impurities or via LC-NMR. nih.gov | Detailed connectivity of atoms, stereochemistry. |
| Infrared (IR) Spectroscopy | Measures the interaction of infrared radiation with a molecule. | Identification of functional groups present in an impurity. nih.gov | Presence of key chemical bonds and functional groups. |
Utilization of Pharmacopoeial Reference Standards in Academic Research
Pharmacopoeial reference standards are highly characterized materials used as the benchmark for quality control in the pharmaceutical industry. researchgate.netedqm.eu These standards are established by official bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). edqm.euresearchgate.net In an academic research context, while the direct use of primary pharmacopoeial standards for routine experiments may be infrequent, they play a crucial role in the validation and qualification of analytical methods.
Researchers may use a primary reference standard of a compound to:
Confirm the identity of their synthesized or procured MK-521 (dihydrate).
Qualify an in-house secondary standard. This secondary standard is then used for routine analyses, ensuring its traceability to the primary standard. edqm.eu
Validate the accuracy of analytical methods for purity and assay determination. The reference standard provides a result with the lowest measurement uncertainty, against which other measurements can be compared. youtube.com
The use of these official standards ensures that the analytical results generated in a research lab are accurate, reproducible, and comparable to data from other laboratories, which is essential for the advancement of scientific knowledge. edqm.eu
Investigations into Polymorphism and Hydrate (B1144303) Form Mechanisms in Research Contexts
The solid-state properties of an API can significantly influence its physical and chemical behavior. Polymorphism describes the ability of a compound to exist in multiple crystalline forms, while hydrates are crystalline forms that incorporate water molecules into their lattice structure. nih.gov For a compound designated as a dihydrate, research into its solid-state chemistry is vital to ensure the correct and consistent form is being studied.
The formation of a specific hydrate, such as the dihydrate form of MK-521, is governed by various crystallization parameters. Academic research often focuses on systematically studying these parameters to understand and control the crystallization process. Key factors investigated include:
Solvent System: The choice of solvent and the presence of anti-solvents can dictate which crystalline form is thermodynamically or kinetically favored.
Temperature: Temperature affects solubility and nucleation rates, influencing the resulting crystal form.
Agitation Rate: The stirring speed can impact mass transfer and crystal growth kinetics. ijcce.ac.ir
Water Activity: In the crystallization medium or the surrounding environment, the level of water activity is a critical determinant in the formation and stability of different hydrate forms. nih.gov
By carefully controlling these parameters, researchers can develop a robust crystallization process that consistently yields the desired dihydrate form for experimental use.
The table below illustrates the potential impact of crystallization parameters on the resulting solid form.
| Parameter | Potential Effect on Hydrate Formation | Research Focus |
|---|---|---|
| Solvent Composition | Different solvents can stabilize different crystal lattices. | Screening various solvents and solvent/anti-solvent mixtures to map the crystallization landscape. |
| Temperature | Can be a switch point for the stability of different polymorphs or hydrates. nih.gov | Studying crystallization outcomes across a range of temperatures to identify stability regions for the dihydrate. |
| Cooling Rate | Rapid cooling may trap a metastable form, while slow cooling favors the most stable form. | Investigating the effect of different cooling profiles on the resulting crystal form and purity. |
| Water Content | The amount of water in the crystallization system is a primary factor in hydrate formation. ijcce.ac.ir | Precisely controlling water content to ensure the formation of the dihydrate over an anhydrate or other hydrate forms. |
Hydrates can sometimes transform into other solid forms (e.g., an anhydrate or a different hydrate) in response to environmental conditions such as temperature and relative humidity. nih.gov Understanding the mechanisms of these transformations is a key area of solid-state research. For MK-521 (dihydrate), studies would investigate its stability under various stress conditions.
Techniques used to analyze these transformations include:
Powder X-ray Diffraction (PXRD): Used to identify the crystal form by its unique diffraction pattern. Temperature- or humidity-controlled PXRD can monitor transformations in real-time. nih.gov
Differential Scanning Calorimetry (DSC): Measures thermal events such as desolvation (water loss) or solid-solid phase transitions, providing information on the temperatures at which transformations occur. researchgate.net
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, allowing for the quantification of water content in the hydrate.
Dynamic Vapor Sorption (DVS): Measures the uptake and loss of water vapor by the solid as a function of relative humidity, revealing the stability of different hydrate forms at various humidity levels.
Research in this area aims to map the stability landscape of MK-521 (dihydrate), ensuring that the material remains in its intended form during experiments and handling. researchgate.net
Mk 521 Dihydrate As a Chemical Probe in Chemical Biology
Utility in Target Validation Studies for Angiotensin-Converting Enzyme
A critical step in drug discovery and chemical biology is target validation, which confirms that modulating a specific biological target, such as an enzyme, will have a desired therapeutic effect. Chemical probes are instrumental in this process. researchgate.net MK-521's properties make it an effective tool for validating ACE as a therapeutic target.
Research has demonstrated that MK-521 causes a profound and sustained suppression of ACE activity. nih.gov This potent and specific inhibition allows researchers to directly link the modulation of ACE to physiological outcomes. By observing the biological effects following the administration of MK-521, such as changes in blood pressure, researchers can confirm the central role of ACE in that process. nih.gov The ability of a small molecule like MK-521 to elicit a biological response provides strong evidence for the "druggability" of the target enzyme, confirming that it is accessible to small molecules and that its inhibition can lead to a measurable physiological change.
Design Considerations for MK-521 (Dihydrate)-Based Chemical Probes
The development of a high-quality chemical probe from a known inhibitor like MK-521 requires careful consideration of several key parameters to ensure it is a reliable tool for biological investigation. efmc.info These considerations aim to create a probe that accurately reports on the function and localization of the target protein. researchgate.netresearchgate.net
Key design considerations include:
Selectivity: The probe must interact with high specificity with the intended target (ACE) and have minimal off-target effects. This ensures that the observed biological effects are a direct result of modulating ACE and not an unintended target.
Potency: The probe should be potent, ideally with a concentration that elicits the desired effect in the nanomolar range. nih.gov High potency minimizes the risk of off-target effects at higher concentrations. MK-521 itself demonstrates profound ACE suppression at various concentrations. nih.gov
Cell Permeability: For studying intracellular functions of a target, the chemical probe must be able to cross the cell membrane to reach its target. This is a critical factor in the design of probes for cellular assays. nih.gov
On-Target Effects: It is crucial to demonstrate that the probe engages with its intended target in a cellular or in vivo context. This can be confirmed through various biochemical and cellular assays.
Below is an interactive data table summarizing these design considerations.
| Design Consideration | Description | Importance for an MK-521-Based Probe |
| Selectivity | The ability of the probe to bind to the intended target (ACE) with significantly higher affinity than to other proteins. | Ensures that the observed biological phenotype is a direct consequence of ACE inhibition, providing clear and interpretable results. |
| Potency | The concentration of the probe required to produce a specific biological effect. A highly potent probe is effective at low concentrations. | Minimizes the risk of off-target interactions that can occur at higher concentrations, thus increasing the reliability of the experimental data. |
| Cell Permeability | The ability of the probe to traverse the cell membrane to access intracellular targets. | Essential for studying the intracellular roles of ACE or for use in cell-based assays to investigate downstream signaling pathways. |
| On-Target Effects | Demonstrable engagement of the probe with its target in a relevant biological system (e.g., cells or tissues). | Confirms that the probe is interacting with ACE as intended within a complex biological environment, validating its use for the specific experiment. |
Application in Investigating Angiotensin-Converting Enzyme Function and Downstream Pathway Modulation
MK-521's ability to specifically inhibit ACE allows for detailed investigation into the enzyme's function and its role in downstream signaling pathways. By inhibiting ACE, MK-521 prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.
Studies have shown that treatment with MK-521 leads to a marked suppression of ACE activity, which in turn significantly increases plasma renin activity and decreases plasma aldosterone (B195564) concentration. nih.gov This demonstrates how a chemical probe can be used to perturb a biological system and observe the resulting changes in related pathways. By acutely inhibiting ACE with MK-521, researchers can uncouple the immediate effects of ACE inhibition from longer-term genetic or developmental compensations, providing a clear picture of the enzyme's direct regulatory roles. The non-competitive inhibition pattern of some ACE inhibitors suggests binding to a non-active site, which can induce conformational changes in the enzyme, thereby inhibiting its activity. mdpi.com
Comparison with Complementary Chemical Biology Tools
While chemical probes like MK-521 are powerful tools, other methods such as RNA interference (RNAi) and CRISPR-based approaches also allow for the study of protein function. nih.gov Each approach has its own set of advantages and disadvantages.
CRISPR-based approaches allow for the precise editing of the genome, which can be used to knock out a gene completely, preventing the production of the target protein. frontiersin.orgslu.se
A key advantage of a chemical probe like MK-521 is the ability to achieve acute and often reversible control over protein function. This temporal control is difficult to achieve with genetic methods, which often involve longer-term or permanent changes.
The following interactive data table provides a comparison of these methods.
| Feature | MK-521 (Chemical Probe) | RNA Interference (RNAi) | CRISPR-based Approaches |
| Target | Protein (Angiotensin-Converting Enzyme) | mRNA | DNA |
| Effect | Inhibition of protein function | Reduction of protein expression (knockdown) | Permanent gene disruption (knockout) or modification |
| Control | Acute, dose-dependent, and often reversible | Slower onset, often transient | Permanent and heritable |
| Off-Target Effects | Potential for binding to other proteins | Can affect unintended mRNAs | Can cause off-target DNA mutations frontiersin.org |
| Application | Studying the immediate effects of protein inhibition | Investigating the consequences of reduced protein levels | Exploring the effects of a complete loss of protein function |
Future Research Horizons for MK-521 (Dihydrate): Exploring New Frontiers in ACE Inhibition
MK-521 (dihydrate), a potent and specific inhibitor of the angiotensin-converting enzyme (ACE), has historically been recognized for its significant role in cardiovascular medicine. As a nonsulfhydryl-containing compound, it presents a distinct chemical profile that has been leveraged for its antihypertensive properties. nih.govnih.gov The primary mechanism of action for MK-521 involves the competitive and reversible inhibition of ACE, leading to a marked suppression of enzyme activity. nih.gov This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby contributing to its effects on blood pressure. nih.gov While its cardiovascular implications are well-documented, the future of MK-521 research is poised to expand beyond these traditional boundaries, venturing into novel mechanistic explorations, interdisciplinary applications, and the development of sophisticated research tools.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing MK-521 dihydrate to ensure reproducibility?
- Methodological Answer :
- Synthesis : Optimize reaction conditions (e.g., temperature, solvent ratios, and catalyst selection) using orthogonal experimental design to evaluate critical factors like yield and purity .
- Characterization : Employ nuclear magnetic resonance (NMR) for structural validation, high-performance liquid chromatography (HPLC) for purity assessment (>98% as per clinical standards), and X-ray diffraction (XRD) to confirm dihydrate crystallization .
- Documentation : Follow IUPAC guidelines for compound naming and report full physicochemical data (e.g., melting point, solubility in DMSO/water) to enable replication .
Q. How can researchers validate MK-521 dihydrate’s angiotensin-converting enzyme (ACE) inhibitory activity in vitro?
- Methodological Answer :
- Assay Design : Use competitive inhibition assays with angiotensin I as a substrate, measuring IC50 values (e.g., MK-521’s IC50 of 5 nM for ACE inhibition) .
- Controls : Include positive controls (e.g., Ramipril, IC50 = 5 nM) and negative controls (e.g., Leucylarginylproline, IC50 = 0.27 μM) to benchmark activity .
- Data Interpretation : Apply nonlinear regression analysis to calculate inhibition kinetics and validate results against published ACE inhibitor datasets .
Advanced Research Questions
Q. How should researchers address contradictions in MK-521 dihydrate’s efficacy data between in vitro and in vivo models?
- Methodological Answer :
- Experimental Reconciliation :
Compare bioavailability factors (e.g., solubility in DMSO vs. physiological buffers) using pharmacokinetic/pharmacodynamic (PK/PD) modeling .
Validate in vivo results with tissue-specific ACE activity assays (e.g., renal vs. cardiac tissues) to identify organ-specific metabolic differences .
- Statistical Tools : Use ANOVA to assess variability between replicates and meta-analysis to resolve conflicting literature findings .
Q. What advanced computational methods can predict MK-521 dihydrate’s stability under varying hydration conditions?
- Methodological Answer :
- Modeling Approaches :
- Apply density functional theory (DFT) to simulate dehydration pathways and energy barriers, as demonstrated for MgCl2 hydrates .
- Use molecular dynamics (MD) to study water molecule interactions within the dihydrate crystal lattice under thermal stress .
- Experimental Validation : Cross-reference computational predictions with thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) data .
Q. How can researchers design a study to investigate MK-521 dihydrate’s potential off-target effects on metalloproteinases (e.g., MRP)?
- Methodological Answer :
- Screening Strategy :
Use high-throughput screening (HTS) with fluorogenic substrates specific to MRP and ACE to quantify selectivity .
Employ CRISPR-Cas9 knockout models to isolate MRP-mediated effects in cellular assays .
- Data Analysis : Apply machine learning algorithms to classify inhibitor specificity based on structural descriptors (e.g., binding pocket hydrophobicity) .
Methodological Best Practices
Q. What statistical frameworks are optimal for analyzing dose-response relationships in MK-521 dihydrate toxicity studies?
- Answer :
- Use probit or log-logistic models to estimate LD50/ED50 values, ensuring confidence intervals are reported for reproducibility .
- Incorporate Bayesian hierarchical models to account for inter-study variability in meta-analyses .
Q. How should researchers ensure reproducibility when replicating literature-based MK-521 dihydrate protocols?
- Answer :
- Critical Appraisal : Scrutinize methods sections for omitted details (e.g., DMSO concentration, storage conditions at -20°C to -80°C) and request raw data from authors if needed .
- Validation Steps : Reproduce key experiments (e.g., ACE inhibition assays) with independent reagent batches and blinded data analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
